molecular formula C24H22ClN3O5S B15394999 N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B15394999
M. Wt: 500.0 g/mol
InChI Key: HPDAFBPXNYDSOI-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring an acetamide linker substituted with a 5-chloro-2,4-dimethoxyphenyl group. The compound’s substituents—chloro, methoxy, and dimethylphenyl groups—suggest tailored electronic and steric properties that may influence solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C24H22ClN3O5S

Molecular Weight

500.0 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H22ClN3O5S/c1-13-6-5-7-17(14(13)2)28-23(30)22-18(8-9-34-22)27(24(28)31)12-21(29)26-16-10-15(25)19(32-3)11-20(16)33-4/h5-11H,12H2,1-4H3,(H,26,29)

InChI Key

HPDAFBPXNYDSOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to the thieno[3,2-d]pyrimidinone class. Analogues with slight positional isomerism (e.g., thieno[2,3-d]pyrimidinone) or alternative fused-ring systems (e.g., chromeno-pyrimidines) exhibit distinct physicochemical and pharmacological profiles:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Activity Notes References
Target Compound Thieno[3,2-d]pyrimidinone 5-chloro-2,4-dimethoxyphenyl (acetamide); 2,3-dimethylphenyl (pyrimidine) ~500 (estimated) Not reported Hypothesized kinase inhibition
N-(2-Chloro-5-fluorophenyl)-2-(3-isobutyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide Thieno[3,2-d]pyrimidinone 2-chloro-5-fluorophenyl (acetamide); isobutyl (pyrimidine) ~480 (estimated) Not reported Potential metabolic stability
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidinone 2-chloro-5-(trifluoromethyl)phenyl (acetamide); ethyl, dimethyl (pyrimidine) ~550 (estimated) Not reported Enhanced electronegativity
2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide Thieno[2,3-d]pyrimidinone Naphthalen-1-yl (acetamide); 5-methylfuran-2-yl, phenyl (pyrimidine) 523.63 Not reported High lipophilicity
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone (non-fused) 2,3-dichlorophenyl (acetamide); methyl (pyrimidine) 344.21 230 Crystallinity impacts bioavailability

Substituent Effects on Physicochemical Properties

  • Chloro vs. Fluoro vs. Fluorinated analogues (e.g., ’s 2-chloro-5-fluorophenyl) may enhance metabolic stability due to C-F bond resistance to oxidation .
  • Heterocyclic Modifications: Thioether linkages (e.g., ) versus oxygen-based linkages alter electronic density and hydrogen-bonding capacity, impacting interactions with biological targets .

Predicted and Experimental Properties

  • Melting Points: ’s pyrimidinone analogue (m.p. 230°C) suggests high crystallinity, which may limit solubility compared to thienopyrimidinones with flexible substituents .

Key Research Findings and Implications

  • Structural-Activity Relationships (SAR): The thieno[3,2-d]pyrimidinone core (target compound) offers a planar structure for π-stacking, while positional isomers (e.g., thieno[2,3-d]) may alter binding orientation . Methoxy groups (target compound) improve solubility relative to halogenated or trifluoromethylated analogues, critical for oral bioavailability.
  • Theoretical Modeling :
    • Machine learning models (e.g., XGBoost in ) could predict properties like solubility or activity for further optimization .

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